molecular formula C2H4O2<br>C2H4O2<br>CH3COOH<br>CH3COOH B012485 Hydron;acetate CAS No. 109945-04-2

Hydron;acetate

Cat. No.: B012485
CAS No.: 109945-04-2
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism.
Acetic acid, also known as glacial or E260, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Acetic acid is a drug which is used to treat infections in the ear canal. Acetic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetic acid has been found in human liver and kidney tissues, and has also been detected in most biofluids, including feces, urine, breast milk, and saliva. Within the cell, acetic acid is primarily located in the cytoplasm, mitochondria and golgi. Acetic acid exists in all eukaryotes, ranging from yeast to humans. Acetic acid participates in a number of enzymatic reactions. In particular, Glucosamine 6-phosphate and acetic acid can be biosynthesized from N-acetyl-D-glucosamine 6-phosphate through its interaction with the enzyme putative N-acetylglucosamine-6-phosphate deacetylase. Furthermore, Acetic acid and L-aspartic acid can be biosynthesized from N-acetyl-L-aspartic acid;  which is mediated by the enzyme aspartoacylase. Furthermore, Acetic acid can be biosynthesized from acetaldehyde;  which is catalyzed by the enzymes aldehyde dehydrogenase, mitochondrial and aldehyde dehydrogenase X, mitochondrial. Finally, Acetic acid can be biosynthesized from acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial. In humans, acetic acid is involved in the aspartate metabolism pathway, the heroin action pathway, the disulfiram action pathway, and the pyruvate metabolism pathway. Acetic acid is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, the canavan disease pathway, pyruvate kinase deficiency, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway. Acetic acid has a bacon, phenolic, and smoke taste. Acetic acid has been found to be associated with several diseases known as multiple sclerosis and lung cancer;  acetic acid has also been linked to several inborn metabolic disorders including phenylketonuria and celiac disease.
Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate.

Scientific Research Applications

  • Microbial Polymer Accumulation : Hydron acetate is used in studying the behavior of microorganisms under dynamic conditions, such as in wastewater treatment processes. Microorganisms accumulate storage polymers like poly(beta-hydroxybutyrate) in response to changes in substrate availability, as observed in studies with Paracoccus pantotrophus (van Aalst-van Leeuwen et al., 1997).

  • Drug Delivery Systems : Research on hydrocortisone acetate formulations explores its use in topical applications. Different formulations, such as microemulsions and gels, affect the release and permeation of hydrocortisone acetate across membranes, which is crucial in designing effective drug delivery systems (Fini et al., 2008).

  • Chemical Reaction Monitoring : Raman spectroscopy has been employed to monitor the hydrolysis of ethyl acetate, providing insights into reaction kinetics and dynamics. This method is valuable in the chemical industry for process monitoring and control (Svensson et al., 1999).

  • Acetate in Biological Processes : The role of acetate in biological systems, such as in milk fat synthesis in dairy cows, has been studied. Increasing acetate supply influences milk fat synthesis, indicating its importance in metabolic processes (Urrutia & Harvatine, 2017).

  • Material Science Applications : Studies on MnO2 electrodeposition from acetate-based electrolytes for electrochemical capacitors reveal the impact of acetates on the material's properties and performance. This research is significant for developing advanced energy storage materials (Broughton & Brett, 2005).

  • Microbial Activity Measurement : Fluorescein diacetate hydrolysis is a technique used to measure microbial activity in various environments, including soil and wastewater treatment systems. This method provides a simple and efficient way to assess microbial health and activity (Fontvieille et al., 1992).

  • Environmental Monitoring : Ethylene vinyl acetate polymers have been used as passive samplers for monitoring hydrophobic chemicals in aquatic systems, such as in the salmon farm industry. This application is vital for environmental monitoring and pollution control (Tucca et al., 2014).

Properties

IUPAC Name

hydron;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6993-75-5
Record name Acetic acid, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6993-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

60.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64-19-7
Record name Acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16.6 °C
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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